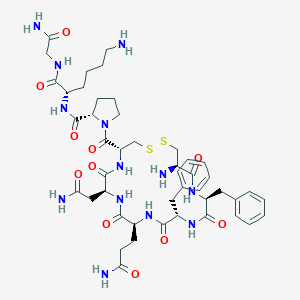
Felypressin
Vue d'ensemble
Description
La felypressine est un nonapeptide synthétique chimiquement apparenté à la vasopressine, une hormone produite par la glande pituitaire postérieure. Elle est principalement utilisée comme vasoconstricteur dans les injections d'anesthésiques locaux, en particulier dans les procédures dentaires. La felypressine est connue pour sa capacité à constrictor les vaisseaux sanguins, réduisant ainsi le flux sanguin vers la zone où elle est administrée .
Applications De Recherche Scientifique
Felypressin has a wide range of scientific research applications, including:
Safety and Hazards
Felypressin is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of fire, the substance may form hazardous decomposition products: Carbon-, sulphur- and nitrogen oxides .
Mécanisme D'action
Target of Action
Felypressin primarily targets the Vasopressin V1a receptor . This receptor is found in various sites around the body, including the CNS, liver, anterior pituitary, muscle (both vascular and non-vascular smooth muscle), and platelets .
Mode of Action
This compound, a synthetic analog of lypressin or vasopressin, binds to the Vasopressin V1a receptor . This binding causes contraction of the smooth muscle in the vascular bed, especially capillaries, small arterioles, and venules . The vasoconstrictive action of this compound seems to be mediated by V1 receptors of the blood vessel smooth muscle .
Biochemical Pathways
Its vasoconstrictive activity mainly originates from inducing constriction of the venous part of the circulation .
Result of Action
The primary result of this compound’s action is the contraction of the smooth muscle in the vascular bed, leading to vasoconstriction . This makes it particularly useful as a hemostatic agent , and it is used primarily in local anesthetic injections for dental use .
Action Environment
The action of this compound can be influenced by various environmental factors. It is known that this compound is added to some local anesthetics such as prilocaine in a concentration of 0.03 IU/ml , and it will have its main physiological effects on vascular smooth muscle cells due to the form in which it is administered .
Analyse Biochimique
Biochemical Properties
Felypressin acts as a Vasopressin 1 agonist, meaning it binds to and activates the Vasopressin 1 receptor . This interaction triggers a series of biochemical reactions that lead to the contraction of smooth muscle in the vascular bed, particularly in capillaries, small arterioles, and venules .
Cellular Effects
The primary cellular effect of this compound is its ability to cause vasoconstriction, or the narrowing of blood vessels . This is achieved through its interaction with the Vasopressin 1 receptor, which is found in various sites around the body, including the central nervous system, liver, anterior pituitary, muscle (both vascular and non-vascular smooth muscle), and platelets .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the Vasopressin 1 receptor . This binding interaction triggers a cascade of events that ultimately lead to the contraction of smooth muscle cells in the vascular bed . This vasoconstrictive effect is what makes this compound useful in medical applications such as local anesthesia .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have equipotent pressure responses when compared with epinephrine . The hypertensive effects of this compound were also found to be reduced in rats treated with Atenolol, a β-blocker .
Transport and Distribution
Given its vasoconstrictive properties, it is likely that it is distributed throughout the vascular system where it can interact with Vasopressin 1 receptors .
Subcellular Localization
Given its role as a Vasopressin 1 agonist, it is likely that it interacts with receptors on the cell surface .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La felypressine est synthétisée par synthèse peptidique en phase solide, une méthode couramment utilisée pour la production de peptides. Le processus implique l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. La synthèse de la felypressine comprend l'incorporation de résidus cystéinyl, phénylalaninyl, glutaminyl, asparaginyl, prolyl, lysyl et glycinamide, avec un pont disulfure reliant les deux résidus cystéine .
Méthodes de production industrielle : La production industrielle de la felypressine suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés, qui permettent l'assemblage efficace et précis de la chaîne peptidique. Le produit final est purifié par chromatographie liquide haute performance pour garantir sa pureté et sa qualité .
Analyse Des Réactions Chimiques
Types de réactions : La felypressine subit diverses réactions chimiques, notamment :
Oxydation : Le pont disulfure de la felypressine peut être oxydé, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Le pont disulfure peut également être réduit pour produire des groupes thiol libres.
Substitution : Les résidus d'acides aminés dans la felypressine peuvent subir des réactions de substitution, où un acide aminé est remplacé par un autre.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.
Réduction : Dithiothréitol ou autres agents réducteurs.
Substitution : Dérivés d'acides aminés et agents de couplage tels que les carbodiimides.
Principaux produits formés :
Oxydation : Sulfoxydes ou sulfones.
Réduction : Groupes thiol libres.
Substitution : Peptides modifiés avec des séquences d'acides aminés différentes.
4. Applications de la recherche scientifique
La felypressine a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.
Biologie : Étudié pour son rôle dans la vasoconstriction et ses effets sur divers systèmes biologiques.
Médecine : Utilisé en anesthésie dentaire pour réduire le flux sanguin et prolonger les effets des anesthésiques locaux. .
5. Mécanisme d'action
La felypressine exerce ses effets en se liant au récepteur de la vasopressine V1a, qui est situé sur les cellules musculaires lisses des vaisseaux sanguins. Cette liaison déclenche une cascade d'événements intracellulaires qui conduisent à la contraction du muscle lisse, entraînant une vasoconstriction. Les principales cibles moléculaires sont les récepteurs de la vasopressine, et les voies impliquées comprennent l'activation de la phospholipase C et la libération subséquente de calcium intracellulaire .
Comparaison Avec Des Composés Similaires
La felypressine est souvent comparée à d'autres analogues de la vasopressine, tels que :
Lypressine : Un autre analogue de la vasopressine avec des propriétés vasoconstrictrices similaires mais des séquences d'acides aminés différentes.
Terlipressine : Un analogue à action plus longue utilisé dans le traitement des saignements variceux.
Desmopressine : Principalement utilisé pour ses effets antidiurétiques plutôt que pour la vasoconstriction
Unicité de la felypressine : La felypressine est unique dans son application spécifique en anesthésie dentaire et sa durée d'action relativement courte par rapport aux autres analogues de la vasopressine. Sa capacité à fournir une vasoconstriction localisée sans effets systémiques importants la rend particulièrement précieuse dans les milieux cliniques .
Propriétés
IUPAC Name |
N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H65N13O11S2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKQVVDKFKYTNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H65N13O11S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1040.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56-59-7 | |
| Record name | Felypressin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B344411.png)
![2-Amino-7-(1,3-benzothiazol-2-yl)-3-[(2-chlorophenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344415.png)
![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344416.png)
![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344418.png)
![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344420.png)
methanone](/img/structure/B344421.png)
![3-{[3-acetyl-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2H-chromen-2-one](/img/structure/B344422.png)


![1,3-benzothiazol-2-yl[4-(2-naphthoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B344428.png)
![1-(4-Bromophenyl)-4-[1-naphthalenyl(oxo)methyl]-3-pyrazolecarboxylic acid ethyl ester](/img/structure/B344429.png)
![3-Phenylpyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B344431.png)

![1-[1-(4-chlorophenyl)-4-(4-methylbenzoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344433.png)
